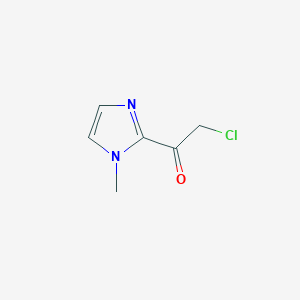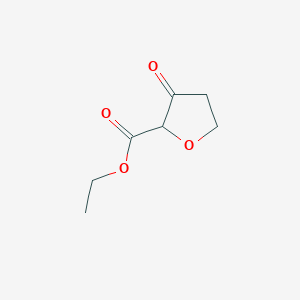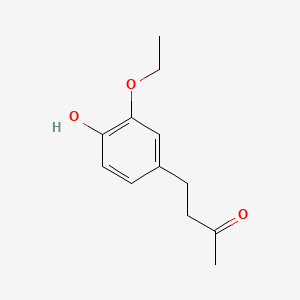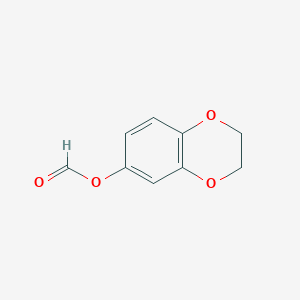![molecular formula C12H20N4O4 B1419856 [(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate CAS No. 1201633-49-9](/img/structure/B1419856.png)
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate
Vue d'ensemble
Description
The compound “[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate” belongs to the class of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives . These compounds are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The first synthesis of this class of compounds was described in 1911 .Molecular Structure Analysis
The parent structure of these compounds can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties . The structure of the compound is confirmed as 1H-pyrazolo[4,3-c]pyridine .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of these compounds is the Friedländer condensation . This reaction is a method for the synthesis of quinolines and is one of the key steps in the formation of the pyrazolo[4,3-c]pyridine ring system .Physical And Chemical Properties Analysis
The molecular weight of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is 123.16 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 and a topological polar surface area of 40.7 Ų .Applications De Recherche Scientifique
Ultrasound-Assisted Synthesis
Pyrazolopyridine derivatives, including compounds similar to the specified chemical, have been synthesized using ultrasound-assisted methods. These compounds have potential as corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).
Synthesis and Chemical Transformation
A fluorinated heterocyclic scaffold, similar in structure to the specified compound, has been synthesized via various chemical reactions including Michael addition and Mannich reaction. This method results in the formation of functionalized carboxamides (Revanna et al., 2013).
Domino Reactions in Organic Synthesis
Domino reactions involving 3-methylpyrazol-5-amine lead to the formation of partially hydrogenated pyrazolopyridine derivatives. This process highlights the compound's utility in organic synthesis, particularly in the formation of cyclopenta and indeno pyrazolopyridine systems (Lipson et al., 2015).
Catalysis in Organic Synthesis
N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, which are structurally related to the specified compound, have been synthesized using green catalysts. These reactions involve the formation of multiple bonds, demonstrating the compound's relevance in catalyzed organic synthesis (Gunasekaran et al., 2014).
Microwave-Induced Stereoselectivity
The synthesis of certain pyrazolopyridine derivatives has been achieved under microwave irradiation, showcasing the use of this compound in facilitating stereochemical control in organic synthesis (Rahmati & Kouzehrash, 2011).
Corrosion Inhibition
Pyrazolopyridine derivatives, structurally similar to the specified compound, have been studied for their ability to inhibit corrosion of copper in acidic environments. This application demonstrates the compound's potential use in industrial contexts (Sudheer & Quraishi, 2015).
Orientations Futures
Propriétés
IUPAC Name |
oxalic acid;(5-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.C2H2O4/c1-7(2)14-4-3-9-8(6-14)10(5-11)13-12-9;3-1(4)2(5)6/h7H,3-6,11H2,1-2H3,(H,12,13);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJJUWSGYMBQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C(=NN2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670183 | |
| Record name | Oxalic acid--1-[5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate | |
CAS RN |
1201633-49-9 | |
| Record name | Oxalic acid--1-[5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



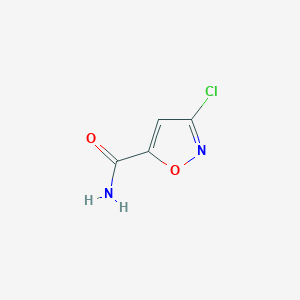
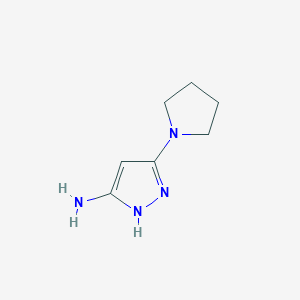
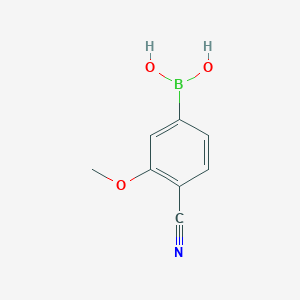
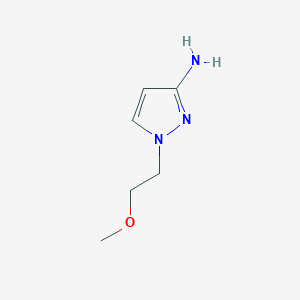
![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)
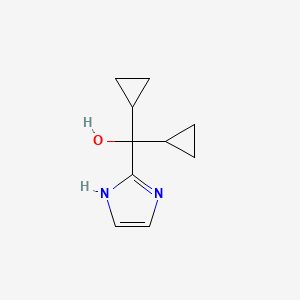
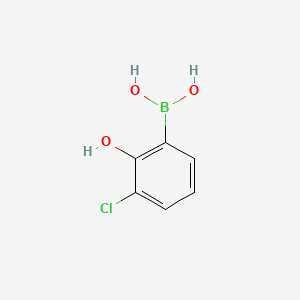
![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)


